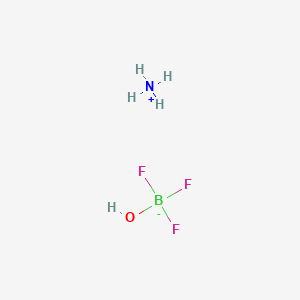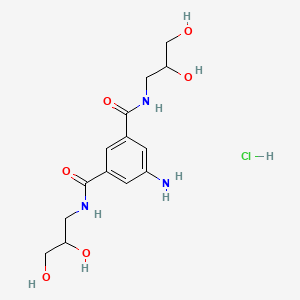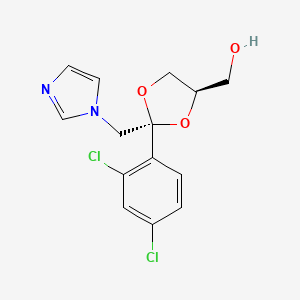![molecular formula C₂₂H₄₁FN₂O₅Si₂ B1145283 (2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1393526-40-3](/img/new.no-structure.jpg)
(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position and tert-butyldimethylsilyl (TBDMS) protecting groups at the 3’ and 5’ positions. These modifications enhance the compound’s stability and lipophilicity, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Fluorination: Introduction of the fluorine atom at the 2’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection: The hydroxyl groups at the 3’ and 5’ positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with industry standards.
化学反应分析
Types of Reactions
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Deprotection: The TBDMS groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) are commonly used for removing TBDMS groups.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Deprotected Nucleoside: Removal of TBDMS groups yields the free nucleoside, which can be further modified or used in biological studies.
科学研究应用
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its potential to inhibit viral replication by incorporating into viral RNA.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the development of nucleoside analog-based therapeutics and diagnostic tools.
作用机制
The mechanism of action of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. The fluorine atom at the 2’ position disrupts normal base pairing, leading to termination of nucleic acid synthesis. This compound targets viral RNA polymerases, inhibiting viral replication and reducing viral load.
相似化合物的比较
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the TBDMS protecting groups, making it less stable.
2’-Deoxy-2’-fluoro-5-methyluridine: Contains a methyl group at the 5’ position, altering its biological activity.
2’-Deoxy-2’-fluoro-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to its combination of fluorine substitution and TBDMS protection. This enhances its stability, lipophilicity, and potential antiviral activity, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
1393526-40-3 |
|---|---|
分子式 |
C₂₂H₄₁FN₂O₅Si₂ |
分子量 |
488.74 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)



